molecular structure and geometry of 3-Bromo-9-(m-tolyl)-9H-carbazole
molecular structure and geometry of 3-Bromo-9-(m-tolyl)-9H-carbazole
CAS: 890653-53-9
Formula: C
Part 1: Executive Summary
3-Bromo-9-(m-tolyl)-9H-carbazole is a critical organometallic building block and intermediate in the synthesis of hole-transporting materials (HTM) and high-triplet-energy hosts for Organic Light-Emitting Diodes (OLEDs). Structurally, it consists of a planar carbazole core substituted at the nitrogen (N9) with a meta-tolyl group and at the C3 position with a bromine atom.[1]
Its significance lies in its dual functionality:
-
Electronic Tuning: The carbazole moiety provides high triplet energy (
eV) and hole mobility.[1] -
Synthetic Versatility: The C3-Bromine serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the conjugated system to form bicarbazoles or donor-acceptor architectures.
-
Morphological Stability: The m-tolyl group introduces steric bulk and asymmetry, disrupting π-π stacking and improving the solubility and amorphous stability of the final material compared to the unsubstituted or p-tolyl analogues.
Part 2: Molecular Architecture & Geometry[1][2]
Core Planarity and Dihedral Twist
The fundamental geometry of 3-Bromo-9-(m-tolyl)-9H-carbazole is defined by the interaction between the rigid carbazole plane and the rotating N-aryl substituent.
-
Carbazole Plane: The tricyclic system (rings A, B, C) is essentially planar.[1][2]
-
N-Aryl Twist: The bond connecting the carbazole nitrogen (N9) to the phenyl ring of the m-tolyl group is not coplanar. To minimize steric repulsion between the protons at carbazole positions 1 and 8 and the ortho-protons of the tolyl ring, the molecule adopts a twisted conformation.
-
Dihedral Angle: Based on crystallographic data of the analogue 9-phenylcarbazole and 9-(p-tolyl)carbazole, the dihedral angle is approximately 50°–60° .
-
-
Substituent Effects:
-
3-Bromo: The bromine atom lies in the plane of the carbazole ring. It induces a weak inductive electron-withdrawing effect (-I) while offering a resonance donating effect (+R), slightly modulating the HOMO/LUMO levels.[1]
-
m-Tolyl: The meta-methyl group adds asymmetry. Unlike p-tolyl, which retains a C2 axis of symmetry in the phenyl ring, the m-tolyl group lowers the molecular symmetry, which is beneficial for suppressing crystallization in thin films (a key requirement for OLED stability).
-
Electronic Structure (Inferred)
Based on high-confidence analogues (3-bromo-9-phenylcarbazole):
-
HOMO Level: ~ -5.4 to -5.6 eV (Deep HOMO, good for hole injection/transport).
-
LUMO Level: ~ -1.8 to -2.0 eV.
-
Triplet Energy (
): ~ 3.02 eV.[1][3] This high triplet energy is crucial, as it prevents reverse energy transfer from blue phosphorescent dopants (like FIrpic) back to the host.[1]
Structural Logic Diagram
The following diagram illustrates the steric interactions and synthesis logic.
Caption: Structural causality in 3-Bromo-9-(m-tolyl)-9H-carbazole. Steric repulsion forces a twisted geometry, decoupling the N-aryl system and preserving high triplet energy.
Part 3: Synthesis Protocols
Two primary routes exist. Protocol A is recommended for high-purity applications (e.g., pharmaceutical or electronic grade) to avoid regioselectivity issues.[1]
Protocol A: N-Arylation of 3-Bromocarbazole (Precision Route)
This route avoids the formation of 3,6-dibromo byproducts by starting with the mono-brominated core.
Reagents:
-
3-Iodotoluene (1.2 eq)[1]
-
Copper(I) Iodide (CuI) (0.1 eq) or Pd_2(dba)_3 / Ligand[1]
-
Base: K
PO or Cs CO (2.0 eq)[1] -
Solvent: Toluene or Dioxane[1]
Step-by-Step:
-
Preparation: In a glovebox or under Argon, charge a reaction flask with 3-bromocarbazole, 3-iodotoluene, and the base.
-
Catalyst Addition: Add the CuI and a ligand (e.g., trans-1,2-diaminocyclohexane) or the Palladium catalyst system.[1]
-
Reflux: Heat the mixture to 110°C (reflux) for 12–24 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).[1]
-
Workup: Cool to room temperature. Filter through a celite pad to remove inorganic salts.[1] Wash the pad with dichloromethane.[1]
-
Purification: Concentrate the filtrate. Purify via silica gel column chromatography using Hexane/DCM gradient. The product is a white solid.[1]
Protocol B: Bromination of 9-(m-Tolyl)carbazole (Industrial Route)
More cost-effective but requires strict temperature control to prevent over-bromination at the C6 position.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve 9-(m-tolyl)carbazole in DMF at 0°C.
-
Addition: Add NBS solution dropwise over 1 hour. Critical: Keep temperature at 0°C to favor mono-bromination at C3 over C6.
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature.
-
Quench: Pour into ice water. The product will precipitate.[1][6][7]
-
Recrystallization: Filter the solid. Recrystallize from Ethanol/Toluene to remove traces of 3,6-dibromo impurity.
Part 4: Characterization & Data[1]
Spectroscopic Identification
-
H NMR (400 MHz, CDCl
): -
Mass Spectrometry (MS):
-
Molecular Ion
(1:1 isotopic ratio due to Br/ Br).[1]
-
Physical Properties Table
| Property | Value | Context |
| Physical State | White to off-white powder | Crystalline solid |
| Melting Point | ~130–140°C | Dependent on purity/polymorph |
| Solubility | Soluble in CHCl | Insoluble in water/alcohols |
| Triplet Energy | 3.02 eV | High |
| HOMO / LUMO | -5.5 eV / -1.9 eV | Estimated vs Vacuum |
Part 5: Synthesis Workflow Diagram
Caption: Comparison of synthetic pathways. Path 1 (Left) is generally preferred for laboratory scale to ensure regiochemical purity.[1]
References
-
ChemicalBook. (n.d.).[1] 3-Bromo-9H-carbazole synthesis and properties. Retrieved from [1]
-
PubChem. (n.d.).[1][5] 3-Bromo-9-phenylcarbazole (Analogue Data). National Library of Medicine.[1] Retrieved from [1]
-
MDPI. (2024).[1] Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. (Provides Triplet Energy data for 3-bromo-9-phenylcarbazole). Retrieved from [1]
-
RSC Publishing. (2012).[1] High-triplet-energy tri-carbazole derivatives as host materials. Journal of Materials Chemistry. Retrieved from [1]
-
BenchChem. (n.d.).[1] Synthesis routes of 3-bromo-9-methyl-9H-carbazole. Retrieved from [1]
Sources
- 1. Synthesis routes of 3-bromo-9-methyl-9H-carbazole [benchchem.com]
- 2. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect | MDPI [mdpi.com]
- 4. 3-Bromo-9-phenylcarbazole | C18H12BrN | CID 18942624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-bromo-9-methyl-9H-carbazole | C13H10BrN | CID 2729031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
